molecular formula C17H12F2N6S B2747454 N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251578-64-9

N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No. B2747454
CAS RN: 1251578-64-9
M. Wt: 370.38
InChI Key: KFPOOVNVCPFXFM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting functional groups. It includes a pyrazolo[3,4-d][1,2,3]triazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the heterocyclic ring via condensation reactions . Difluoromethylation, a process that introduces a CF2H group into a molecule, could be involved in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d][1,2,3]triazine ring system is a fused ring structure that contains both nitrogen and carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the difluoromethylthio group could potentially undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the difluoromethylthio group could influence the compound’s reactivity .

Scientific Research Applications

Reactivity and Synthesis

  • Fused derivatives of 1,2,4-triazines, including similar compounds to the specified chemical, have been used as biologically active compounds with diverse pharmacological actions. Research has focused on synthesizing pyrazolo[5,1-c][1,2,4]triazine derivatives and investigating their reactivity under various conditions (Mironovich & Shcherbinin, 2014).
  • Another study explored the nucleophilic substitutions of trichloromethyl moiety with different amines to synthesize 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, demonstrating potential biological activities including CGRP receptor antagonism (Lim, Dolzhenko & Dolzhenko, 2014).

Biological and Pharmacological Activity

  • A study synthesized novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, starting from a similar compound, and screened them for cytotoxic activity against various human cancer cell lines. Some compounds showed promising activity, highlighting the potential in cancer treatment research (Kurumurthy et al., 2014).
  • Research on 2-Phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine, a compound structurally related to the requested chemical, led to the synthesis of derivatives with notable antibacterial activity (Solankee & Patel, 2004).

Material Science and Chemistry

  • In material science, a study involved the synthesis of star-shaped single-polymer systems, incorporating elements structurally similar to the specified chemical. These polymers showed potential in applications like electroluminescence and amplified spontaneous emission (Liu et al., 2016).
  • Another research area involved the synthesis of molecular probes for the A2A adenosine receptor based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold. These probes can be used for studying the A2A adenosine receptor, showing relevance in neuropharmacology (Kumar et al., 2011).

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry given the biological activity often exhibited by heterocyclic compounds .

properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N6S/c18-17(19)26-13-8-6-11(7-9-13)21-15-14-10-20-25(16(14)23-24-22-15)12-4-2-1-3-5-12/h1-10,17H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPOOVNVCPFXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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